molecular formula C18H37Br B574858 1-BROMOOCTADECANE-D37 CAS No. 187826-28-4

1-BROMOOCTADECANE-D37

Cat. No. B574858
M. Wt: 370.624
InChI Key: WSULSMOGMLRGKU-UQCHHHBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05134151

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][S:3][CH2:4][CH2:5][OH:6].[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(O)COCCO>[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:4][CH3:5].[CH2:24]([O:7][CH2:1][CH2:2][S:3][CH2:4][CH2:5][OH:6])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CSCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCCCCCCCCCCC
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OCCSCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05134151

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][S:3][CH2:4][CH2:5][OH:6].[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(O)COCCO>[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:4][CH3:5].[CH2:24]([O:7][CH2:1][CH2:2][S:3][CH2:4][CH2:5][OH:6])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CSCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCCCCCCCCCCC
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OCCSCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05134151

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][S:3][CH2:4][CH2:5][OH:6].[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(O)COCCO>[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:4][CH3:5].[CH2:24]([O:7][CH2:1][CH2:2][S:3][CH2:4][CH2:5][OH:6])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CSCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCCCCCCCCCCC
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OCCSCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.